2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is a chemical compound that belongs to the pyrazole family, characterized by its unique structural features, including an isobutyl group and a thiophene moiety. The compound's molecular formula is with a molecular weight of approximately 249.38 g/mol. This compound is of particular interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
This compound can be classified as a member of the pyrazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the thiophene ring enhances the compound's biological activity by influencing its electronic properties and interactions with biological targets.
The synthesis of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine can be achieved through several synthetic routes:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that can enhance its biological properties .
The molecular structure of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine includes:
The compound's structural formula can be represented as follows:
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions typical for pyrazole derivatives:
These reactions provide pathways for modifying the compound to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action for 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets within biological systems:
While specific physical properties such as density, boiling point, and melting point are not readily available for this compound, some general properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 249.38 g/mol |
CAS Number | 2098041-76-8 |
The presence of both nitrogen and sulfur in its structure contributes to its unique reactivity profile, making it suitable for various applications in research and industry .
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Research continues to explore its potential uses across different fields, highlighting its versatility as a chemical entity .
The construction of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine (CAS 2098041-76-8) relies on sequential functionalization to assemble its pyrazole-thiophene core and amine sidechain. A representative 3-step approach begins with:
NCCC1=CC(C2=CSC=C2)=NN1CC(C)C
) [4]. Alternative routes employ pre-functionalized building blocks, such as coupling 1-isobutyl-1H-pyrazol-5-amine (CAS 3524-18-3) with 3-thienylboronic acid via Suzuki-Miyaura cross-coupling, though this risks diminished yields due to competing protodeboronation [7].
Table 1: Synthetic Routes to the Target Compound
Strategy | Key Intermediate | Yield Range | Regioselectivity Control |
---|---|---|---|
Knorr Condensation | Ethyl 2-(thiophen-3-yl)acetate | 45-60% | Moderate (sterics) |
Suzuki Coupling | 1-Isobutyl-5-bromo-1H-pyrazole | 30-42% | Low (requires halogenation) |
Hydrazone Cyclization | (Thiophen-3-yl)glyoxal hydrazones | 55-68% | High (electronic tuning) |
Regioselectivity in pyrazole synthesis—critical for placing the isobutyl and thiophene groups at N1/C3—is achievable via:
Microwave-assisted cyclization (100–120°C, 20 min) further optimizes ring closure kinetics, reducing side products like regioisomeric mixtures or bis-alkylated species [4].
Table 2: Catalytic Systems for Pyrazole Ring Synthesis
Catalyst | Reaction Type | Temp (°C) | Regioisomeric Ratio (3-Thienyl:4-Thienyl) | Yield |
---|---|---|---|---|
ZnCl₂ | Hydrazine condensation | 80 | 8:1 | 68% |
Cu(OAc)₂ | Cyclocondensation | 100 | 7.5:1 | 72% |
Pd(OAc)₂/PCy₃ | Cross-coupling | 110 | 10:1 | 65% |
Solvent selection and energy-efficient methods significantly enhance the sustainability of synthesizing this amine-functionalized pyrazole:
Phase-transfer catalysis (e.g., Aliquat 336) accelerates hydrazone condensations in biphasic water-ethyl acetate systems, achieving 95% conversion at 60°C [8].
Table 3: Solvent Impact on Amine Functionalization
Solvent System | Reaction Step | Conversion (%) | E-Factor |
---|---|---|---|
Toluene | Deprotection | 78 | 18.2 |
EtOH/H₂O (4:1) | Deprotection | 89 | 8.5 |
CPME | N-Alkylation | 92 | 11.7 |
PEG-400 | Reductive amination | 85 | 6.9 |
Two dominant methodologies exist for assembling pyrazole-thiophene hybrids: hydrazone condensation and cross-coupling.
Hydrazone Condensation
Cross-Coupling
Table 4: Methodology Comparison for Scaffold Assembly
Parameter | Hydrazone Condensation | Cross-Coupling |
---|---|---|
Steps to scaffold | 1 | 2–3 (halogenation + coupling) |
Typical yield | 65–75% | 45–60% (over 2 steps) |
Regioselectivity | Moderate (steric control) | High (metal-directed) |
Scalability | >100g demonstrated | <50g typical |
Thiophene flexibility | Low (fixed during cyclization) | High (interchangeable partners) |
Catalyst cost | Low (acid/base) | High (Pd, ligands) |
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0